molecular formula C17H10FN3O B7768645 6-(4-fluorophenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile

6-(4-fluorophenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7768645
M. Wt: 291.28 g/mol
InChI Key: LLMSUJXULUWKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

  • 4-(4-Chlorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile
  • 4-(4-Bromophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile
  • 4-(4-Methylphenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique properties of 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile arise from the presence of the fluorine atom, which can influence its reactivity and interactions .

Properties

IUPAC Name

6-(4-fluorophenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O/c18-13-8-6-11(7-9-13)15-14(10-19)17(22)21-16(20-15)12-4-2-1-3-5-12/h1-9H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMSUJXULUWKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C(=C(N2)C3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)C(=C(N2)C3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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